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molecular formula C10H23NO2 B1329739 Diethylaminoacetaldehyde diethyl acetal CAS No. 3616-57-7

Diethylaminoacetaldehyde diethyl acetal

Cat. No. B1329739
M. Wt: 189.3 g/mol
InChI Key: HNFUIXOBWCFVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388170B2

Procedure details

2-bromo-1,1-diethoxyethane (10 g, 0.051 mol), diethylamine (11 g, 0.15 mol) and KI (8.5 g, 0.051 mol) were added in 100 mL acetone, and stirred for overnight at 40 degree. The resulting solution was filtered, concentrated and purified with silica gel column to give 2,2-diethoxy-N,N-diethylethanamine as brown oil 2.0 g (20.8% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11]>CC(C)=O>[CH2:5]([O:4][CH:3]([O:7][CH2:8][CH3:9])[CH2:2][N:12]([CH2:13][CH3:14])[CH2:10][CH3:11])[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
11 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for overnight at 40 degree
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CN(CC)CC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 20.8%
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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